molecular formula C10H10O3S B2382871 2-(Acetylsulfanyl)-2-phenylacetic acid CAS No. 41128-19-2

2-(Acetylsulfanyl)-2-phenylacetic acid

Cat. No.: B2382871
CAS No.: 41128-19-2
M. Wt: 210.25
InChI Key: GCBDFXPLCNQIFE-UHFFFAOYSA-N
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Description

2-(Acetylsulfanyl)-2-phenylacetic acid (CAS: 41128-19-2) is a sulfur-containing acetic acid derivative with the molecular formula C₁₀H₁₀O₃S and a molecular weight of 210.25 g/mol . Its structure features a phenyl group and an acetylsulfanyl (-SCOCH₃) group attached to the alpha-carbon of the acetic acid backbone.

Properties

IUPAC Name

2-acetylsulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBDFXPLCNQIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of phenylacetic acid with thioacetic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of 2-(Acetylsulfanyl)-2-phenylacetic acid may involve large-scale acetylation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the acetylsulfanyl group can yield thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Acetylsulfanyl)-2-phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetylsulfanyl)-2-phenylacetic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

(a) 2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate
  • Molecular Formula: C₁₄H₁₂BrNO₄S·H₂O
  • Key Features :
    • Replaces the acetylsulfanyl group with a 4-bromobenzenesulfonamido moiety.
    • Synthesized via condensation of 4-bromobenzenesulfonyl chloride with phenylglycine .
    • Crystal structure stabilized by N–H···O and O–H···O hydrogen bonds, with phenyl/benzene ring dihedral angles of 39.5° .
    • Halogenated sulfonamides are explored for biological activities (e.g., antibacterial, enzyme inhibition) .
(b) 2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid
  • Molecular Formula: C₁₅H₁₅NO₄S
  • Key Features :
    • Contains a 4-methylbenzenesulfonamido group.
    • Phenylglycine derivatives are precursors in antibiotics (e.g., cephalexin, ampicillin) .
    • Structural studies highlight its role in designing β-lactam antibiotic side chains .

Sulfanyl-Substituted Analogs

(a) 2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic Acid
  • Molecular Formula : C₁₆H₁₆O₂S
  • Key Features: Substitutes acetylsulfanyl with a (2,4-dimethylphenyl)sulfanyl group. Used as an intermediate in organic synthesis .
(b) 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic Acid
  • Molecular Formula : C₁₄H₁₁FO₂S
  • Key Features: Fluorine atom introduces electron-withdrawing effects, altering electronic properties and metabolic stability .

Hydroxy and Alkoxy Derivatives

(a) 2-Hydroxyphenylacetic Acid
  • Molecular Formula : C₈H₈O₃
  • Key Features :
    • Lacks sulfur; features a 2-hydroxyphenyl group.
    • Biomarker in tyrosine metabolism; linked to metabolic disorders (e.g., phenylketonuria) .
(b) 2-(tert-Butoxy)-2-phenylacetic Acid
  • Molecular Formula : C₁₂H₁₆O₃
  • Key Features :
    • tert-Butoxy group introduces steric bulk, influencing reactivity in esterification or protection strategies .

Bulkier Sulfanyl Analogs

2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic Acid
  • Molecular Formula : C₁₇H₁₈O₂S
  • Key Features :
    • 4-Isopropylphenylsulfanyl group enhances steric hindrance and hydrophobicity.
    • Molecular weight: 286.39 g/mol ; used in crystallography studies to analyze packing interactions .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Notable Feature(s)
2-(Acetylsulfanyl)-2-phenylacetic acid C₁₀H₁₀O₃S 210.25 Acetylsulfanyl High polarity due to sulfur/acetyl group
2-(4-Bromobenzenesulfonamido)-... C₁₄H₁₂BrNO₄S·H₂O 414.23 Sulfonamido, bromophenyl Hydrogen-bonded crystal lattice
2-[(2,4-Dimethylphenyl)sulfanyl]-... C₁₆H₁₆O₂S 272.36 Dimethylphenylsulfanyl Enhanced lipophilicity
2-Hydroxyphenylacetic acid C₈H₈O₃ 152.15 Hydroxyphenyl Biochemical biomarker

Biological Activity

2-(Acetylsulfanyl)-2-phenylacetic acid (CAS No. 41128-19-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an acetylsulfanyl group attached to a phenylacetic acid backbone. This unique structure is hypothesized to contribute to its biological activity.

PropertyValue
Molecular FormulaC10H11O2S
Molecular Weight201.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.
  • Receptor Interaction : It may interact with biological receptors, modulating signaling pathways associated with inflammation and pain.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in cultured macrophages.

Case Study: In Vivo Efficacy

A study conducted on animal models assessed the anti-inflammatory effects of the compound. The results showed a marked reduction in edema and pain response when administered at varying doses compared to control groups.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is essential for safety assessments. Research indicates low systemic toxicity at therapeutic doses, with no observed adverse effects in repeated-dose studies.

Table 2: Toxicological Data Summary

Study TypeFindings
Acute ToxicityLD50 > 2000 mg/kg
Repeated Dose ToxicityNo significant adverse effects observed at doses < 500 mg/kg/day

Applications in Research

The compound is being explored for various applications, including:

  • Drug Development : As a lead compound for developing new anti-inflammatory drugs.
  • Biochemical Research : Studying its interactions with cellular pathways involved in inflammation and pain modulation.

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